molecular formula C4H6F3NO2 B093685 2-Amino-4,4,4-trifluorobutyric acid CAS No. 15959-93-0

2-Amino-4,4,4-trifluorobutyric acid

Cat. No. B093685
Key on ui cas rn: 15959-93-0
M. Wt: 157.09 g/mol
InChI Key: AQPCXCOPDSEKQT-UHFFFAOYSA-N
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Patent
US07888376B2

Procedure details

To a suspension of LiBH4 (62.7 mg, 2.88 mmol) in THF (1.5 mL) was added TMSCl (728 μL, 5.76 mmol) and the reaction mixture was stirred at room temperature for 15 min, followed by the addition of 2-amino-4,4,4-trifluorobutanoic acid (226 mg, 1.44 mmol). The reaction mixture was stirred at room temperature for 18 h, and quenched by careful addition of MeOH. The solvents were removed by reduced pressure, and to the residue was added H2O (2.08 mL). The resulting aqueous portion was made basic by adding 2 N NaOH. The mixture was extracted with CH2Cl2 three times. The combined organic portions were dried over MgSO4, filtered and concentrated to give 2-amino-4,4,4-trifluorobutan-1-ol as a colorless oil (110 mg, 53% yield). NMR: 400 MHz 1H (CDCl3) 3.61 ppm, 1 H, dd, J=10.61, 4.04 Hz; 3.42 ppm, 1 H, m; 3.28 ppm, 1 H, m; 2.29 ppm, 1 H, m; 2.12 ppm, 1 H, m.
Name
Quantity
62.7 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
728 μL
Type
reactant
Reaction Step Two
Quantity
226 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].C[Si](Cl)(C)C.[NH2:8][CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:10](O)=[O:11]>C1COCC1>[NH2:8][CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:10][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
62.7 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
728 μL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
226 mg
Type
reactant
Smiles
NC(C(=O)O)CC(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched by careful addition of MeOH
CUSTOM
Type
CUSTOM
Details
The solvents were removed by reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added H2O (2.08 mL)
ADDITION
Type
ADDITION
Details
by adding 2 N NaOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC(CO)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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